![molecular formula C8H15NO2 B13182532 2,6-Dimethyloxane-4-carboxamide CAS No. 861586-13-2](/img/structure/B13182532.png)
2,6-Dimethyloxane-4-carboxamide
Overview
Description
2,6-Dimethyloxane-4-carboxamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of oxane, a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-4-hydroxyoxane with an amide-forming reagent such as carbonyldiimidazole (CDI) or thionyl chloride (SOCl2) in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxane-4-carboxylic acids, alcohol derivatives, and substituted oxane compounds .
Scientific Research Applications
2,6-Dimethyloxane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyloxane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2,6-dimethyloxane-4-carboxamide
- N-Ethyl-2,6-dimethyloxane-4-carboxamide
- N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-2,6-dimethyloxane-4-carboxamide
Uniqueness
2,6-Dimethyloxane-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2,6-Dimethyloxane-4-carboxamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a carboxamide functional group attached to a dimethyl-substituted oxane ring. This configuration contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation: The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells, suggesting a role in cancer therapeutics.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study:
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
-
Anticancer Activity:
- In a cell viability assay using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM. This suggests that the compound could be a candidate for further development as an anticancer agent.
-
Inflammation Model:
- In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,6-dimethyloxane-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPISZGBSQGAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246660 | |
Record name | Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861586-13-2 | |
Record name | Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861586-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2,6-dimethyl-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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